molecular formula C8H4Cl2N4O B5212064 3,6'-dichloro-6H-1,3'-bipyridazin-6-one CAS No. 1945-76-2

3,6'-dichloro-6H-1,3'-bipyridazin-6-one

Cat. No. B5212064
CAS RN: 1945-76-2
M. Wt: 243.05 g/mol
InChI Key: RIFBOVNFYVRSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6'-dichloro-6H-1,3'-bipyridazin-6-one, also known as DCB, is a heterocyclic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of glycogen metabolism and cell survival.
Biochemical and physiological effects:
3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to have various biochemical and physiological effects. In cancer research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to protect dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

3,6'-dichloro-6H-1,3'-bipyridazin-6-one has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for optimization of yields. Another advantage is that it has shown promising results in various diseases, which makes it a potential therapeutic agent. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that its effects may vary depending on the disease being studied, which requires further research.

Future Directions

There are several future directions for research on 3,6'-dichloro-6H-1,3'-bipyridazin-6-one. One direction is to further study its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its effects in other diseases, such as diabetes and cardiovascular disease. Additionally, research can be conducted to optimize the synthesis methods of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one to increase yields and reduce costs. Finally, research can be conducted to study the pharmacokinetics and pharmacodynamics of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one to determine the optimal dosage and administration for therapeutic use.

Synthesis Methods

3,6'-dichloro-6H-1,3'-bipyridazin-6-one can be synthesized using various methods, including the condensation of 2,6-dichloropyridine with 2-aminopyridine followed by oxidation with potassium permanganate. Another method involves the reaction of 2,6-dichloropyridine with 2-aminopyridine in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one.

Scientific Research Applications

3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFBOVNFYVRSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290805
Record name NSC71102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1945-76-2
Record name NSC71102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC71102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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